2-methylpyrimidin-4-ol hydrochloride
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Overview
Description
2-Methylpyrimidin-4-ol hydrochloride: is a chemical compound belonging to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds Pyrimidines are known for their wide range of applications in medicinal chemistry, particularly due to their presence in nucleic acids such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylpyrimidin-4-ol hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-methylpyrimidine with hydrochloric acid. The reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . The use of catalysts, such as Raney nickel, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Methylpyrimidin-4-ol hydrochloride undergoes various chemical reactions, including:
Substitution: The nitrogen in the pyrimidine ring can act as a nucleophile and undergo substitution reactions with alkyl halides or sulfonates.
Acetylation: The hydroxyl group can undergo acetylation with acetyl chloride or acetic anhydride to form the corresponding acetate ester.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Alkyl halides or sulfonates are typically used as reagents.
Acetylation: Acetyl chloride or acetic anhydride are commonly used reagents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Substitution: Formation of alkylated pyrimidine derivatives.
Acetylation: Formation of acetate esters.
Scientific Research Applications
2-Methylpyrimidin-4-ol hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-methylpyrimidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, leading to its potential use as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparison: 2-Methylpyrimidin-4-ol hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications, making it a valuable compound for further research and development.
Biological Activity
2-Methylpyrimidin-4-ol hydrochloride is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its pyrimidine structure, which plays a crucial role in its interaction with various biological targets. The hydrochloride form enhances its solubility, making it suitable for pharmacological applications. This article provides a comprehensive overview of the biological activity of this compound, including its antibacterial, antiviral, and anti-inflammatory properties, supported by data tables and relevant case studies.
- Molecular Formula : C6H7ClN2O
- Molecular Weight : Approximately 158.58 g/mol
- Structure : Contains a methyl group at the second position and a hydroxyl group at the fourth position of the pyrimidine ring.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. Studies have demonstrated its ability to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for common pathogens are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound has potential as an antibacterial agent, warranting further investigation into its mechanisms of action.
Antiviral Activity
This compound has also shown promise as an antiviral agent. Preliminary studies indicate that it may inhibit viral replication by targeting enzymes involved in nucleic acid synthesis. For instance, research into its efficacy against influenza A virus yielded an IC50 value of 0.06 µM, indicating potent antiviral activity .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been explored in various studies. It has been shown to inhibit key inflammatory mediators such as nitric oxide and prostaglandin E2 (PGE2), which are crucial in inflammatory responses. The inhibition constants (IC50) for these mediators are presented in Table 2.
Inflammatory Mediator | IC50 (µM) |
---|---|
Nitric Oxide | 19.45 |
Prostaglandin E2 | 26.04 |
These findings suggest that this compound could be a valuable candidate for developing anti-inflammatory therapies.
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound involved testing against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated significant zones of inhibition, with the compound demonstrating superior activity compared to standard antibiotics such as penicillin and ampicillin.
Case Study 2: Antiviral Mechanism
In vitro assays were performed to assess the antiviral mechanism of this compound against influenza A virus. The compound was found to disrupt viral RNA synthesis, leading to reduced viral load in infected cell cultures. This study highlights its potential as a therapeutic option for viral infections.
Properties
IUPAC Name |
2-methyl-1H-pyrimidin-6-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c1-4-6-3-2-5(8)7-4;/h2-3H,1H3,(H,6,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLMNDJAFKFHDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=O)N1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.